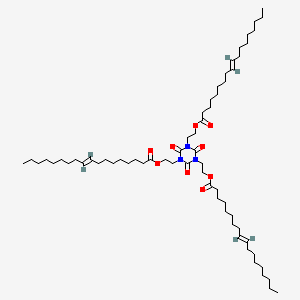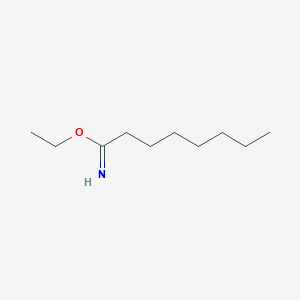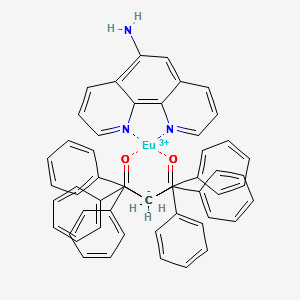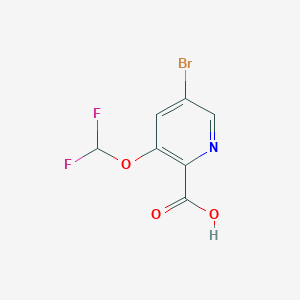
3-Methyl-2-(1-methyl-2-pyrrolidinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-2-METHYLNICOTINE is a chiral compound that belongs to the class of alkaloids It is structurally similar to nicotine, a well-known stimulant found in tobacco
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-METHYLNICOTINE typically involves the alkylation of 2-methylpyridine with a suitable alkylating agent. One common method is the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield (+/-)-2-METHYLNICOTINE.
Industrial Production Methods
Industrial production of (+/-)-2-METHYLNICOTINE often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-2-METHYLNICOTINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert (+/-)-2-METHYLNICOTINE to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of (+/-)-2-METHYLNICOTINE.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(+/-)-2-METHYLNICOTINE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: (+/-)-2-METHYLNICOTINE is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (+/-)-2-METHYLNICOTINE involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including stimulation of neurotransmitter release and modulation of neuronal activity.
Comparación Con Compuestos Similares
(+/-)-2-METHYLNICOTINE is structurally similar to other alkaloids such as nicotine and anabasine. it exhibits unique properties that distinguish it from these compounds:
Nicotine: While both compounds interact with nicotinic acetylcholine receptors, (+/-)-2-METHYLNICOTINE has a different binding affinity and pharmacological profile.
Anabasine: Similar to nicotine, anabasine also interacts with nicotinic receptors, but (+/-)-2-METHYLNICOTINE has distinct chemical reactivity and biological effects.
List of Similar Compounds
- Nicotine
- Anabasine
- Anatabine
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3 |
Clave InChI |
VNCAJINVSUVLQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C2CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


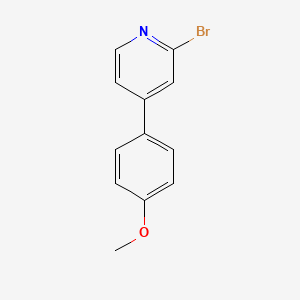
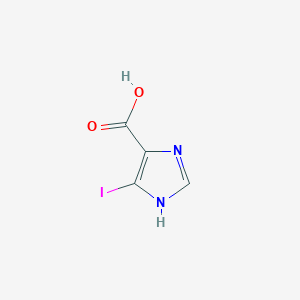
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
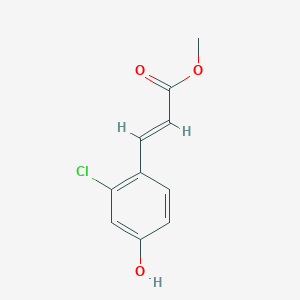
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)


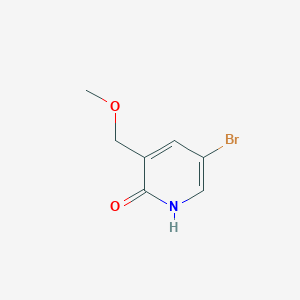
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
